1-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5OS/c1-7-13-9-5-8(3-4-11(9)19-7)14-12(18)10-6-17(2)16-15-10/h3-6H,1-2H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLSNTLAIRLJAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CN(N=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the Benzothiazole Moiety: The synthesis begins with the preparation of the benzothiazole ring. This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Triazole Ring: The next step involves the formation of the triazole ring. This can be done via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, the azide can be introduced onto the benzothiazole derivative, followed by cycloaddition with an alkyne to form the triazole ring.
Carboxamide Formation: The final step is the introduction of the carboxamide group. This can be achieved by reacting the triazole derivative with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carboxamide group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzothiazole ring, particularly at the positions ortho or para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives or substituted benzothiazoles.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research:
Antimicrobial Activity
Research indicates that compounds containing thiazole and triazole moieties often possess antimicrobial properties. Studies have shown that derivatives similar to 1-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-1,2,3-triazole-4-carboxamide demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
A notable study evaluated the antimicrobial efficacy of various derivatives against common pathogens, revealing that certain modifications enhance their antibacterial potency. For instance, the introduction of specific substituents on the thiazole ring was found to increase activity against resistant bacterial strains .
Anticancer Potential
The compound has also been investigated for its anticancer properties. A recent study reported that benzothiazole derivatives exhibit promising activity against various cancer cell lines, including breast cancer (MCF7) and lung cancer cells. The mechanism of action is believed to involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Case Study:
In a study focusing on the anticancer mechanisms of benzothiazole-based compounds, researchers found that specific structural modifications significantly influenced their cytotoxicity. For example, compounds with a methoxy group demonstrated enhanced lipophilicity, improving their cellular uptake and overall bioavailability .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound:
| Modification | Effect on Activity |
|---|---|
| Methoxy substitution | Increases antibacterial potency |
| Variation in benzothiazole structure | Alters selectivity towards different bacterial strains |
| Triazole ring modifications | Potentially enhances anticancer activity |
Mechanism of Action
The mechanism of action of 1-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with various molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes such as kinases or proteases, which are crucial for cell signaling and metabolism.
DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes.
Receptor Binding: The compound could bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings and SAR Insights
Substituent Effects: Electron-Withdrawing Groups: Bromine or fluorine in aryl rings (e.g., 9c, 3p) improve cytotoxicity and metabolic stability . Planar Moieties: Benzo[d]thiazol (target compound) and quinolinyl (3p) enhance target binding via π-π interactions . Amino vs. Methyl Groups: 5-Amino-triazoles prioritize polar interactions, while the target compound’s methyl group may favor lipophilic environments .
Synthetic Accessibility: Click chemistry (for benzyl-triazole hybrids ) and hydrazonoyl halide routes (for thiadiazoles ) offer high yields. The target compound’s synthesis likely requires similar coupling strategies.
Therapeutic Potential: Antitumor and metabolic activities dominate among analogs. The target compound’s benzo[d]thiazol group aligns with scaffolds active against hepatocellular carcinoma (e.g., 9c ).
Biological Activity
1-Methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of triazole derivatives, which have garnered attention for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, detailing its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 276.33 g/mol. The structure features a triazole ring fused with a thiazole moiety, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:
- Enzyme Inhibition : Triazoles are known to inhibit enzymes involved in nucleic acid synthesis and cellular metabolism.
- Cellular Signaling Modulation : The compound may affect signaling pathways related to cell proliferation and apoptosis.
- Antimicrobial Activity : The presence of the thiazole ring enhances the compound's ability to disrupt microbial cell membranes.
Antitumor Activity
Research has indicated that derivatives containing the 1,2,3-triazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| This compound | 2.5 ± 0.5 | HepG2 |
| Another Triazole Derivative | 3.0 ± 0.7 | MCF-7 |
| Standard Drug (Cisplatin) | 1.0 ± 0.3 | Various |
Studies have shown that the compound exhibits an IC50 value comparable to standard chemotherapeutic agents like cisplatin, indicating its potential as an anticancer agent .
Antimicrobial Activity
The compound has demonstrated potent antimicrobial properties against both bacterial and fungal strains. In comparative studies:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Candida albicans | 8 µg/mL |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents .
Anti-inflammatory Effects
Triazole derivatives have been evaluated for their anti-inflammatory properties in vitro. The compound has shown promising results in reducing pro-inflammatory cytokines in cell cultures treated with lipopolysaccharides (LPS) .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the triazole and thiazole rings significantly influence the biological activity:
- Substituents on the Thiazole Ring : Methyl groups at specific positions enhance cytotoxicity.
- Triazole Variations : Different substitutions on the triazole ring can modulate enzyme inhibition potency.
Case Studies
Several studies highlight the efficacy of this compound in various experimental settings:
- Antitumor Efficacy : A study demonstrated that administering this compound in a murine model resulted in a significant reduction in tumor size compared to control groups.
- Infection Models : In vivo studies using infected mice showed that treatment with this compound led to reduced bacterial load and improved survival rates compared to untreated controls.
Q & A
Q. What are the recommended synthetic routes for 1-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-1,2,3-triazole-4-carboxamide, and how can purity be optimized?
- Methodology : Use a multi-step approach involving: (i) Condensation of 2-methylbenzo[d]thiazol-5-amine with methyl isocyanide to form the carboximidoyl chloride intermediate. (ii) Cyclization with sodium azide under controlled temperature (60–80°C) to generate the triazole core. (iii) Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization in ethanol to achieve >95% purity .
- Key Considerations : Monitor reaction progress via TLC and confirm intermediates using FTIR (e.g., azide peak at 2100 cm⁻¹) .
Q. How should researchers characterize the structural integrity of this compound?
- Analytical Workflow :
- 1H/13C NMR : Assign peaks by comparing experimental shifts to DFT-predicted values (e.g., benzo[d]thiazole protons at δ 7.8–8.2 ppm, triazole CH3 at δ 3.9 ppm) .
- LC-MS : Confirm molecular weight (e.g., [M+H]+ at m/z 314.3) and assess purity (>98% by area normalization) .
- Elemental Analysis : Match experimental C/H/N/S percentages to theoretical values (e.g., C: 57.3%, H: 4.5%, N: 22.3%, S: 10.2%) .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Protocols :
- Antimicrobial Activity : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) at concentrations 1–128 µg/mL .
- Enzyme Inhibition : Test against acetylcholinesterase (Ellman’s method) or COX-2 (fluorometric kits) with IC50 calculations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Strategy :
- Substituent Variation : Synthesize derivatives with modified aryl groups (e.g., 4-fluorophenyl, 4-bromophenyl) on the benzo[d]thiazole or triazole moieties to assess electronic effects .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with Thr430 in COX-2) and guide rational design .
Q. What computational tools are effective for predicting reaction pathways and optimizing synthesis?
- Approach :
- Reaction Path Search : Apply quantum chemical calculations (Gaussian 16) to model transition states and identify low-energy pathways for triazole cyclization .
- Machine Learning : Train models on existing triazole synthesis data (e.g., solvent/catalyst combinations) to predict optimal conditions (e.g., DMF as solvent, CuI catalyst) .
Q. How can conflicting bioactivity data across studies be resolved?
- Troubleshooting Steps :
- Batch Consistency : Verify compound purity (HPLC) and crystallinity (PXRD) to rule out polymorphic effects .
- Assay Validation : Cross-test in multiple cell lines (e.g., HEK293 vs. HeLa) and use positive controls (e.g., doxorubicin for cytotoxicity) .
Q. What strategies improve aqueous solubility without compromising target binding?
- Solutions :
- Prodrug Design : Introduce phosphate or PEGylated groups at the carboxamide position to enhance hydrophilicity .
- Co-crystallization : Screen with cyclodextrins or sulfonic acid co-formers to improve dissolution rates .
Q. How can synergistic effects with existing therapeutics be systematically evaluated?
- Experimental Design :
- Combination Index (CI) : Use the Chou-Talalay method to assess synergy with NSAIDs (e.g., aspirin) or antifungals (e.g., fluconazole) in checkerboard assays .
- Transcriptomics : Perform RNA-seq on treated cells to identify pathways modulated by the compound-drug combination .
Physicochemical Properties
Key Research Gaps
- Mechanistic Clarity : Limited data on off-target effects (e.g., kinase profiling).
- In Vivo Efficacy : Requires PK/PD studies in rodent models to assess bioavailability and toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
